4-(2,6-Dichloropyrimidin-4-yl)morpholine

Medicinal Chemistry Organic Synthesis Regioselective SNAr

This 2,6-dichloropyrimidine building block offers 3.25× synthetic yield advantage over C-2 regioisomer in SNAr reactions, enabling efficient JAK2 inhibitor library synthesis. Its morpholine moiety at C-4 confers unique physicochemical properties for kinase targeting. ≥98% GC purity minimizes side reactions. Ideal for medicinal chemistry and agrochemical R&D.

Molecular Formula C8H9Cl2N3O
Molecular Weight 234.08 g/mol
CAS No. 52127-83-0
Cat. No. B117384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dichloropyrimidin-4-yl)morpholine
CAS52127-83-0
Synonyms2,4-Dichloro-6-(morpholin-4-yl)pyrimidine;  2,4-Dichloro-6-morpholinopyrimidine;  6-Morpholino-2,4-dichloropyrimidine
Molecular FormulaC8H9Cl2N3O
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=NC(=N2)Cl)Cl
InChIInChI=1S/C8H9Cl2N3O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2
InChIKeyQGGYMWHOBGSQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,6-Dichloropyrimidin-4-yl)morpholine (CAS 52127-83-0): A Key Heterocyclic Intermediate for JAK2/PI3K-Targeted Drug Discovery and Agrochemical Synthesis


4-(2,6-Dichloropyrimidin-4-yl)morpholine (CAS 52127-83-0), also known as 2,4-dichloro-6-morpholinopyrimidine, is a heterocyclic building block composed of a dichloropyrimidine core substituted at the 4-position with a morpholine ring [1]. It serves as a versatile intermediate in medicinal chemistry for synthesizing α-azinylalkylamino-substituted pyrimidines as JAK2 kinase inhibitors and related kinase-targeting agents , and has documented applications in agrochemical intermediate synthesis . Its utility derives from the differential reactivity of the two chlorine atoms at the 2- and 6-positions, enabling regioselective sequential nucleophilic aromatic substitution (SNAr) for constructing structurally diverse compound libraries [2].

Why Generic Substitution Fails for 4-(2,6-Dichloropyrimidin-4-yl)morpholine: Differentiated Reactivity and Application-Specific Utility


Generic substitution with alternative dichloropyrimidine intermediates is not straightforward due to three critical factors. First, the regioisomeric placement of chlorine substituents dictates the chemoselectivity and yield of downstream SNAr reactions; the 2,6-dichloro substitution pattern present in this compound yields a 65% isolated yield for the desired C-4 morpholine adduct in a one-pot reaction from 2,4,6-trichloropyrimidine, whereas the competing 4,6-dichloro regioisomer forms with only 20% yield under identical conditions [1]. Second, the morpholine moiety at C-4 confers distinct physicochemical and biological properties compared to alternative C-4 substituents such as piperidine, piperazine, or unsubstituted amino groups, affecting solubility, target engagement, and downstream derivatization pathways in kinase inhibitor programs. Third, the compound's established utility as a precursor for JAK2 inhibitors is documented in peer-reviewed medicinal chemistry literature, whereas many alternative dichloropyrimidine building blocks lack comparable validation in target-specific synthetic routes [2].

Product-Specific Quantitative Evidence Guide for 4-(2,6-Dichloropyrimidin-4-yl)morpholine (CAS 52127-83-0): Differentiating Comparator Data


Regioselective Synthesis Yield Comparison: 4-Substituted Morpholine Adduct vs. 2-Substituted Regioisomer

In a head-to-head synthetic comparison from a common starting material (2,4,6-trichloropyrimidine), the target compound 4-(2,6-dichloropyrimidin-4-yl)morpholine is obtained with a 65% isolated yield, whereas the competing regioisomer 4-(4,6-dichloropyrimidin-2-yl)morpholine forms in only 20% yield under identical reaction conditions [1]. This 3.25-fold yield advantage directly translates to reduced raw material costs and improved synthetic efficiency for procurement planning.

Medicinal Chemistry Organic Synthesis Regioselective SNAr

Kinase Inhibition Profile: JAK Family Target Engagement Data for Morpholinopyrimidine-Derived Inhibitor

A derivative synthesized from 4-(2,6-dichloropyrimidin-4-yl)morpholine demonstrates potent inhibition across the JAK kinase family. In biochemical assays, this compound exhibits an IC50 of 3.60 nM against recombinant human JAK2, 25 nM against JAK1, and 46 nM against JAK1/3 in a cellular context [1]. These values establish a benchmark potency profile for morpholinopyrimidine-based JAK inhibitors, with the low-nanomolar JAK2 activity being particularly relevant for myeloproliferative neoplasm research applications [2].

Kinase Inhibitor JAK-STAT Pathway Oncology

Validated Application in JAK2 Inhibitor Discovery Programs

This compound is explicitly documented as a reactant in the preparation of α-azinylalkylamino-substituted pyrimidines that function as JAK2 inhibitors . The peer-reviewed discovery of N-(1H-pyrazol-3-yl)pyrimidin-2-amino derivatives as Jak2/Stat5 axis inhibitors utilized morpholinopyrimidine intermediates structurally derived from this core scaffold, with lead analogs 6 and 9 demonstrating prolonged residence time on Jak2 at the enzymatic level [1]. Unlike generic dichloropyrimidine intermediates, this specific morpholine-substituted analog has a direct, literature-validated pathway to biologically active JAK2 inhibitors.

JAK2 Inhibitor Drug Discovery Myeloproliferative Neoplasms

Commercial Purity Grade Comparison Across Major Suppliers

The compound is commercially available at purity grades ranging from 97% to ≥98.0% (GC) across major suppliers including TCI America (≥98.0% GC), Sigma-Aldrich/ChemScene (97%), Aladdin Scientific (98%), and AKSci (98%) . The ≥98.0% GC specification from TCI America represents the highest analytically verified purity tier, with quantification by gas chromatography rather than less rigorous methods. This purity tier ensures minimal interference from chlorine-containing impurities that could compromise downstream SNAr coupling yields or introduce confounding biological activity in cellular assays.

Quality Control Chemical Procurement Building Block Sourcing

Physical Property and Solubility Profile Enabling Synthetic Versatility

The compound exhibits solubility in toluene and dichloromethane, with a melting point of 125°C and a predicted boiling point of 396.1±42.0°C . The morpholine moiety increases solubility in moderately polar organic solvents relative to unsubstituted 2,6-dichloropyrimidine, which lacks this solubilizing handle and may require more forcing conditions for dissolution. The solid physical form at ambient temperature facilitates accurate weighing and long-term storage stability when kept under inert gas at 2-8°C or at -20°C in sealed containers away from moisture and light .

Solubility Reaction Solvent Selection Formulation

Best Research and Industrial Application Scenarios for 4-(2,6-Dichloropyrimidin-4-yl)morpholine (CAS 52127-83-0)


Medicinal Chemistry: JAK2 Kinase Inhibitor Lead Optimization

This compound is ideally suited for medicinal chemistry programs targeting the JAK2/STAT signaling axis in oncology. Its demonstrated utility as a precursor to α-azinylalkylamino-substituted pyrimidines with sub-5 nM JAK2 biochemical potency and 46 nM cellular JAK1/3 activity [1] provides a validated starting point for SAR exploration. The 3.25-fold synthetic yield advantage over the competing C-2 regioisomer [2] further supports its selection as the cost-effective core scaffold for generating focused kinase inhibitor libraries.

Organic Synthesis: Regioselective SNAr-Dependent Library Construction

The compound's 2,6-dichloro substitution pattern enables controlled sequential functionalization, allowing researchers to independently derivatize the pyrimidine C-2 and C-6 positions after the morpholine is installed at C-4. The high commercial purity available (≥98.0% GC from TCI America ) minimizes side reactions during SNAr steps, while the demonstrated 65% isolated yield for the core morpholine adduct [2] supports efficient scale-up for multi-step library synthesis.

Chemical Procurement: High-Purity Building Block for Multi-Step Academic or Industrial Synthesis

For laboratories requiring consistent, analytically verified starting material for complex synthetic sequences, the ≥98.0% GC purity grade from TCI America offers a quantitatively defined quality tier that reduces the need for in-house purification prior to use. The solid physical form (mp 125°C) and solubility in toluene and dichloromethane align with standard laboratory handling and reaction solvent systems, minimizing operational friction in multi-user synthesis environments.

Agrochemical Intermediate Development: Pyrimidine-Based Pesticide Precursors

The compound is documented as an agrochemical intermediate for synthesizing key structural units in pesticide development . The differential reactivity of the C-2 and C-6 chlorine atoms provides the same regioselective functionalization advantages exploited in medicinal chemistry applications, enabling efficient construction of diverse pyrimidine-containing agrochemical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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